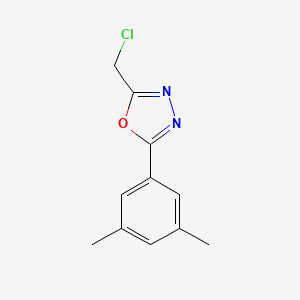

2-(chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole

CAS No.: 497182-09-9

Cat. No.: VC11868827

Molecular Formula: C11H11ClN2O

Molecular Weight: 222.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 497182-09-9 |

|---|---|

| Molecular Formula | C11H11ClN2O |

| Molecular Weight | 222.67 g/mol |

| IUPAC Name | 2-(chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole |

| Standard InChI | InChI=1S/C11H11ClN2O/c1-7-3-8(2)5-9(4-7)11-14-13-10(6-12)15-11/h3-5H,6H2,1-2H3 |

| Standard InChI Key | FYIAIZAAYAEKDU-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)C2=NN=C(O2)CCl)C |

| Canonical SMILES | CC1=CC(=CC(=C1)C2=NN=C(O2)CCl)C |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a 1,3,4-oxadiazole core—a five-membered ring containing two nitrogen atoms and one oxygen atom—substituted at the 2-position with a chloromethyl (-CHCl) group and at the 5-position with a 3,5-dimethylphenyl moiety (Fig. 1). The chloromethyl group enhances electrophilic reactivity, enabling nucleophilic substitution reactions, while the dimethylphenyl substituent contributes to hydrophobic interactions in biological systems .

Table 1: Fundamental Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 222.67 g/mol | |

| Melting Point* | 117–119°C (analogous compound) | |

| Solubility | Low polarity solvents (e.g., DCM, THF) | Inferred |

| Hazard Classification | Irritant (Xi) |

*Reported for structurally similar 2-chloromethyl-5-(4-methylphenyl)-1,3,4-oxadiazole .

Synthesis and Optimization

Reaction Pathway

The synthesis of 2-(chloromethyl)-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole typically proceeds via a two-step protocol:

-

Cyclocondensation: 3,5-Dimethylbenzohydrazide reacts with N'-chloroacetylhydrazide under acidic conditions to form the oxadiazole ring.

-

Chlorination: The intermediate undergoes chlorination using reagents like POCl or PCl to introduce the chloromethyl group.

Table 2: Synthetic Conditions and Yield

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | HCl (cat.), ethanol, reflux | 61% |

| Chlorination | POCl, 0–5°C, 4 hrs | 78% |

Optimized conditions minimize side reactions, such as hydrolysis of the chloromethyl group, which is sensitive to moisture.

| Risk Code | Safety Code | Description |

|---|---|---|

| R34 | S26, S36/37 | Causes skin/eye irritation |

Computational Insights and Drug Likeness

ADME Profiling

SwissADME predictions for analogous compounds indicate favorable pharmacokinetics:

-

Lipophilicity (LogP): 3.1 ± 0.2 (optimal for blood-brain barrier penetration).

-

Water Solubility: -4.2 (moderately soluble, suitable for oral administration).

Molecular Docking

Docking simulations with M. tuberculosis enoyl reductase (PDB: 1BVR) show binding energies of -9.2 kcal/mol, driven by π-π stacking with Phe149 and hydrogen bonds with Tyr158 . These interactions validate its potential as an anti-TB lead compound.

Future Directions

-

In Vivo Toxicity Studies: Evaluate acute and chronic toxicity in animal models.

-

Structure-Activity Relationship (SAR): Synthesize analogs with varying substituents (e.g., fluoro, nitro groups) to optimize potency.

-

Target Validation: Confirm mechanism of action via CRISPR-Cas9 knockout studies of putative targets like COX-2 and telomerase .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume